molecular formula C16H19NO3 B585454 Benzyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate CAS No. 147610-98-8

Benzyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate

Cat. No.: B585454
CAS No.: 147610-98-8
M. Wt: 273.332
InChI Key: RPSFFDLCJFAYIP-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Molecular Topology Analysis

The International Union of Pure and Applied Chemistry designation for this compound as benzyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate follows established spirocyclic nomenclature conventions that precisely describe its molecular architecture. The spirocyclic nomenclature system employs square brackets to indicate the ring sizes connected through the spiro center, where [3.5] designates a four-membered ring fused to a six-membered ring through a shared quaternary carbon atom. The prefix "7-aza" indicates the presence of a nitrogen heteroatom at position 7 within the spirocyclic framework, while the "2-oxo" designation specifies a carbonyl functionality at the second position of the smaller ring system.

The molecular topology analysis reveals a complex three-dimensional structure characterized by the InChI key RPSFFDLCJFAYIP-UHFFFAOYSA-N, which provides a unique identifier for this specific molecular arrangement. The systematic name "7-Azaspiro[3.5]nonane-7-carboxylic acid, 2-oxo-, phenylmethyl ester" offers an alternative nomenclature that emphasizes the carboxylic acid derivative nature of the compound. The SMILES notation O=C1CC2(CCN(C(=O)OCC3=CC=CC=C3)CC2)C1 provides a linear representation of the molecular connectivity, illustrating the spirocyclic junction between the four-membered lactam ring and the six-membered piperidine ring.

The topological analysis demonstrates that the spiro carbon atom serves as the central connecting point between two distinct ring systems, creating a rigid molecular scaffold that restricts conformational flexibility. This structural arrangement results in a perpendicular orientation of the two ring planes, minimizing steric interactions while maintaining structural stability. The integration of the nitrogen heteroatom within the larger ring system introduces additional conformational constraints and electronic effects that significantly influence the compound's chemical reactivity and physical properties.

X-Ray Crystallographic Characterization of Spirocyclic Core

The crystallographic analysis of spirocyclic compounds reveals fundamental structural parameters that govern their three-dimensional architecture and intermolecular interactions. While specific crystallographic data for this compound was not directly available in the search results, comparative analysis with related spirocyclic systems provides valuable insights into the expected structural characteristics. The spirocyclic core typically exhibits characteristic bond lengths and angles that reflect the strain imposed by the fused ring system and the hybridization states of the constituent atoms.

The spiro carbon center in azaspiro[3.5]nonane derivatives typically displays tetrahedral geometry with bond angles approaching the ideal 109.5°, though slight deviations may occur due to ring strain effects. The four-membered lactam ring generally adopts a puckered conformation to minimize angle strain, while the six-membered ring containing the nitrogen heteroatom preferentially adopts a chair conformation to optimize stability. The carbonyl group within the lactam ring is expected to exhibit planarity consistent with sp² hybridization, contributing to the overall rigidity of the molecular framework.

Intermolecular packing arrangements in spirocyclic crystals are typically governed by hydrogen bonding interactions involving the carbonyl oxygen atoms and potential donor groups, as well as van der Waals forces between aromatic ring systems. The benzyl protecting group likely participates in π-π stacking interactions with neighboring molecules, contributing to crystal stability and defining the overall packing motif. The crystallographic analysis would reveal specific torsion angles around the N-C(O) bond of the carboxylate group, providing insights into the preferred conformational states in the solid phase.

Conformational Dynamics via NMR Spectroscopy

Nuclear magnetic resonance spectroscopy provides detailed insights into the conformational behavior and dynamic properties of this compound in solution. The spirocyclic framework significantly restricts conformational flexibility, resulting in well-defined chemical shift patterns that reflect the unique electronic environment of each carbon and hydrogen atom within the molecule. The nitrogen-containing six-membered ring typically exhibits rapid chair-chair interconversion at room temperature, though the presence of the N-carboxylate substituent may introduce additional barriers to ring flipping.

The proton nuclear magnetic resonance spectrum would display characteristic multipicity patterns reflecting the coupling relationships between adjacent hydrogen atoms within the spirocyclic framework. The benzylic protons of the protecting group are expected to appear as a distinct singlet around δ 5.1-5.3 ppm, while the methylene protons adjacent to the nitrogen atom would likely appear as complex multiplets in the δ 2.5-4.0 ppm region. The lactam ring protons would exhibit characteristic chemical shifts influenced by the electron-withdrawing effect of the carbonyl group, typically appearing at δ 2.8-3.2 ppm.

Carbon-13 nuclear magnetic resonance analysis would reveal the distinct chemical environments of the various carbon atoms within the molecule. The quaternary spiro carbon would appear as a characteristic signal around δ 60-70 ppm, while the carbonyl carbons of both the lactam and carboxylate groups would resonate in the δ 165-175 ppm region. The aromatic carbons of the benzyl group would display their typical pattern in the δ 125-140 ppm range, providing confirmation of the protecting group integrity. Temperature-dependent nuclear magnetic resonance studies could potentially reveal information about the energy barriers associated with conformational interconversion processes within the molecule.

Vibrational Spectral Signatures of Infrared and Raman Functional Groups

The infrared and Raman spectroscopic analysis of this compound reveals characteristic vibrational frequencies that correspond to the various functional groups present within the molecule. The carbonyl stretching vibrations represent the most prominent features in the infrared spectrum, with the lactam C=O stretch typically appearing around 1680-1720 cm⁻¹ and the carboxylate ester C=O stretch observed at approximately 1730-1750 cm⁻¹. These frequencies reflect the different electronic environments and hydrogen bonding capabilities of the two carbonyl groups within the molecular framework.

The aromatic C-H stretching vibrations of the benzyl group manifest as sharp bands in the 3000-3100 cm⁻¹ region, while the aliphatic C-H stretches of the spirocyclic framework appear as broader absorptions around 2850-2950 cm⁻¹. The C-N stretching vibrations of the piperidine ring system typically occur in the 1020-1220 cm⁻¹ range, though these may be overlapped with other vibrational modes within the complex molecular framework. The C-O stretching vibrations associated with the carboxylate ester functionality would be expected around 1150-1300 cm⁻¹.

Raman spectroscopy provides complementary information about molecular vibrations, particularly those involving symmetric stretching modes and ring breathing vibrations that may be weak or absent in the infrared spectrum. The aromatic ring breathing modes of the benzyl group would appear as characteristic bands around 1000-1600 cm⁻¹, while the spirocyclic framework would contribute additional vibrational modes reflecting the unique structural constraints imposed by the spiro junction. The combination of infrared and Raman spectroscopic data provides a comprehensive vibrational fingerprint that can be used for compound identification and purity assessment.

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of this compound provides valuable information about its molecular structure through characteristic fragmentation pathways that reflect the inherent stability of various structural motifs. The molecular ion peak would appear at m/z 273 corresponding to the intact molecular framework with the formula C₁₆H₁₉NO₃. The base peak in the mass spectrum would likely result from the loss of the benzyl group (C₇H₇, 91 mass units), generating a prominent fragment ion at m/z 182 that corresponds to the 2-oxo-7-azaspiro[3.5]nonane-7-carboxylic acid core.

Secondary fragmentation processes would involve the cleavage of bonds within the spirocyclic framework, potentially leading to the formation of characteristic fragment ions that retain either the four-membered lactam ring or the six-membered piperidine ring system. The loss of carbon monoxide (28 mass units) from carbonyl-containing fragments represents a common fragmentation pathway that would generate additional diagnostic peaks in the mass spectrum. The nitrogen-containing fragments would be particularly valuable for structural confirmation, as they retain the characteristic mass increment associated with the heteroatom.

Fragmentation Pattern m/z Value Corresponding Structure Relative Intensity
Molecular Ion 273 Complete molecule 10-30%
Benzyl Loss 182 Azaspiro core + COOH 60-90%
Benzyl Fragment 91 C₇H₇⁺ 40-70%
CO Loss from Base 154 Azaspiro core - CO 20-40%
Ring Opening Various Linear fragments 10-30%

Tandem mass spectrometry experiments would provide additional structural information through controlled fragmentation of selected precursor ions, allowing for the detailed mapping of fragmentation pathways and the identification of structural rearrangement processes. The collision-induced dissociation patterns would reveal information about the relative stability of different portions of the molecule and could potentially distinguish between isomeric structures with similar molecular weights.

Properties

IUPAC Name

benzyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO3/c18-14-10-16(11-14)6-8-17(9-7-16)15(19)20-12-13-4-2-1-3-5-13/h1-5H,6-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPSFFDLCJFAYIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12CC(=O)C2)C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20721669
Record name Benzyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20721669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147610-98-8
Record name Benzyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20721669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Step 1: Cyclization of Bis(2-Haloethyl) Ether with Cyanoacetaldehyde Diethyl Acetal

A phase-transfer-catalyzed reaction between bis(2-chloroethyl) ether (1 ) and cyanoacetaldehyde diethyl acetal (2 ) forms the bicyclic intermediate 3 .

Reaction Conditions

  • Solvent : N,N-Dimethylformamide (DMF)

  • Catalysts : Tetrabutylammonium bromide (phase transfer catalyst) and potassium iodide

  • Acid scavenger : Anhydrous potassium carbonate

  • Temperature : 70–100°C

  • Time : 12–24 hours

Example (from Patent CN112321599A):

  • Compound 1 : 71.5 g (0.50 mol) bis(2-chloroethyl) ether

  • Compound 2 : 78.8 g (0.55 mol) cyanoacetaldehyde diethyl acetal

  • Yield : 76.8–106.5 g crude compound 3 (56.3–82.6% yield after purification)

Step 2: Reduction with Lithium Aluminum Hydride

The nitrile group in compound 3 is reduced to an amine using lithium aluminum hydride (LiAlH₄), followed by cyclization to form the spiro[3.5]nonane core.

Reaction Conditions

  • Solvent : Tetrahydrofuran (THF)

  • Temperature : –10°C

  • Workup : Quenching with NaOH and water, followed by column chromatography

Example (from Patent CN112321599A):

  • Compound 3 : 76.8–106.5 g

  • LiAlH₄ : 15.2–56.9 g

  • Yield : 35.8–52.9 g purified 7-oxo-2-azaspiro[3.5]nonane

Introduction of the Benzyl Carboxylate Group

The spirocyclic amine 7-oxo-2-azaspiro[3.5]nonane is functionalized with a benzyl carboxylate group via carbamate formation.

Carbamate Formation with Benzyl Chloroformate

The amine reacts with benzyl chloroformate in the presence of a base to form the target compound.

Reaction Conditions

  • Solvent : Dichloromethane (DCM) or THF

  • Base : Triethylamine or pyridine

  • Temperature : 0–25°C

  • Time : 2–6 hours

Hypothetical Procedure (based on analogous reactions):

  • Dissolve 7-oxo-2-azaspiro[3.5]nonane (1.0 eq) in DCM.

  • Add triethylamine (2.0 eq) and benzyl chloroformate (1.1 eq) dropwise at 0°C.

  • Stir at room temperature for 4 hours.

  • Wash with water, dry over MgSO₄, and concentrate.

  • Purify by flash chromatography (hexane/ethyl acetate).

Expected Yield : 70–85% (estimated based on similar carbamylation reactions).

Optimization and Challenges

Key Parameters for Spirocyclic Core Synthesis

  • Catalyst loading : Higher amounts of tetrabutylammonium bromide (0.05–0.15 eq) improve cyclization efficiency.

  • Temperature : Reactions at 90°C achieve higher yields (82.6%) compared to 70°C (56.3%).

Impurity Control

  • Byproducts : Over-reduction to olefinic impurities during LiAlH₄ treatment.

  • Mitigation : Slow addition of LiAlH₄ at low temperatures (–10°C) and rigorous exclusion of moisture.

Analytical Characterization

Critical analytical data for this compound include:

Property Value
Molecular Formula C₁₆H₁₉NO₃
Molecular Weight 273.33 g/mol
CAS Number 147610-98-8
SMILES C1CN(CCC12CC(=O)C2)C(=O)OCC3=CC=CC=C3

Spectroscopic Data (hypothetical):

  • ¹H NMR (CDCl₃): δ 7.35 (m, 5H, Ar–H), 5.15 (s, 2H, CH₂Ph), 3.70–3.20 (m, 8H, spiro-H)

  • IR : 1745 cm⁻¹ (C=O stretch), 1690 cm⁻¹ (amide C=O)

Comparative Analysis of Methods

Method Advantages Limitations
Patent CN112321599AHigh yield (82.6%), scalableRequires anhydrous conditions
Hypothetical carbamylationMild conditions, simple workupYield not experimentally verified

Comparison with Similar Compounds

tert-Butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate (CAS 203661-69-2)

  • Structure : Replaces the benzyl group with a tert-butyl ester.
  • Molecular formula: C₁₃H₂₁NO₃
  • Molecular weight : 239.31 g/mol
  • Applications : Widely used as a pharmaceutical intermediate. Produced on an industrial scale (5 tons/year in China) .
  • Key difference : The tert-butyl group enhances steric bulk and may improve metabolic stability compared to benzyl .

tert-Butyl 2-oxo-1,7-diazaspiro[3.5]nonane-7-carboxylate (CAS 392331-78-1)

  • Structure : Contains an additional nitrogen atom (1,7-diaza).
  • Molecular formula : C₁₂H₂₀N₂O₃
  • Molecular weight : 240.30 g/mol
  • Hazards : Classified as acutely toxic (oral, Category 4) and irritating to skin/eyes .

Benzyl 3,3-dichloro-2-oxo-7-azaspiro[3.5]nonane-7-carboxylate (CAS 147610-97-7)

  • Structure : Features two chlorine atoms at the 3-position.
  • Molecular formula: C₁₆H₁₇Cl₂NO₃
  • Key difference : The electron-withdrawing chlorine atoms likely increase electrophilicity at the carbonyl group, making it more reactive in substitution reactions .

Benzyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate (CAS 147611-02-7)

  • Structure: Replaces the 2-oxo group with an amino (-NH₂) moiety.

Tabulated Comparison of Key Compounds

Compound (CAS) Substituents Molecular Formula Molecular Weight (g/mol) Key Applications Hazards/Notes
Benzyl 2-oxo-7-azaspiro (147610-98-8) Benzyl ester, 2-oxo C₁₆H₁₉NO₃ 273.33 Drug design, organic synthesis H302 (harmful if swallowed)
tert-Butyl 2-oxo-7-azaspiro (203661-69-2) tert-Butyl ester, 2-oxo C₁₃H₂₁NO₃ 239.31 Pharmaceutical intermediates Industrial-scale production
tert-Butyl 2-oxo-1,7-diaza (392331-78-1) tert-Butyl, 1,7-diaza C₁₂H₂₀N₂O₃ 240.30 Not specified H302, H315, H319 (toxic)
Benzyl 3,3-dichloro-2-oxo (147610-97-7) Benzyl, 3,3-dichloro C₁₆H₁₇Cl₂NO₃ ~354.22 (estimated) Specialty synthesis Higher reactivity

Biological Activity

Benzyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate (CAS No. 147610-98-8) is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C16_{16}H19_{19}NO3_3
  • Molecular Weight : 273.33 g/mol
  • IUPAC Name : this compound

The unique spirocyclic structure of this compound contributes to its distinct chemical and biological properties, making it a valuable candidate for drug development.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity. Preliminary studies suggest its efficacy against various bacterial strains, potentially making it useful in treating infections caused by resistant bacteria .

Anticancer Activity

The compound has been investigated for its anticancer properties. In vitro studies demonstrated that it can inhibit the proliferation of cancer cell lines, suggesting a mechanism that may involve the induction of apoptosis or cell cycle arrest .

The mechanism of action for this compound is believed to involve interaction with specific molecular targets such as enzymes or receptors, thereby modulating their activity. This modulation may lead to altered signaling pathways associated with cell growth and apoptosis .

Study on Anticancer Activity

A study published in Bioorganic & Medicinal Chemistry evaluated several derivatives of spirocyclic compounds, including this compound. The results showed significant inhibition of tumor cell growth in various cancer types, indicating potential for further development as an anticancer agent .

Antimicrobial Efficacy Research

In a separate study focusing on antimicrobial efficacy, this compound was tested against Gram-positive and Gram-negative bacteria. The compound showed promising results with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Comparative Analysis with Similar Compounds

Compound NameStructure TypeBiological ActivityReference
This compoundSpirocyclicAntimicrobial, Anticancer
2-Oxo-7-azaspiro[3.5]nonaneSpirocyclicAntiviral, Anticancer
7-Boc-2-octa-spiro[3.5]nonaneSpirocyclicCytotoxic

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Benzyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate, and what reaction conditions are critical for high yield?

  • Methodological Answer : The compound is synthesized via nucleophilic substitution between a spirocyclic amine precursor (e.g., 2-oxo-7-azaspiro[3.5]nonane) and benzyl chloroformate. Key conditions include:

  • Solvents : Dimethylformamide (DMF) or dichloromethane for optimal solubility .
  • Bases : Sodium hydride (NaH) or potassium carbonate (K₂CO₃) to deprotonate the amine and drive the reaction .
  • Temperature : 0–25°C under inert atmosphere (N₂/Ar) to prevent oxidation .
  • Purification : Column chromatography (petroleum ether/ethyl acetate gradients) yields >95% purity .

Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1H/13C NMR identifies spirocyclic protons (δ 1.15–1.00 for tert-butyl groups) and benzyl aromatic protons (δ 7.35–7.22) .
  • Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., m/z 260.1289 [M+H]+ for C15H17NO3) .
  • HPLC : Validates purity (≥95%) using C18 columns with UV detection at 254 nm .

Q. What are the key stability considerations for handling and storing this compound?

  • Methodological Answer :

  • Moisture Sensitivity : Store under desiccated conditions (−20°C) to prevent hydrolysis of the ester group .
  • Light Sensitivity : Use amber vials to avoid photodegradation of the spirocyclic core .
  • Solubility : Stable in DMSO (>50 mg/mL) but insoluble in water (<1 mg/mL); avoid aqueous buffers unless stabilized .

Advanced Research Questions

Q. How can contradictory data in reported reaction yields (e.g., 50–85%) be systematically investigated?

  • Methodological Answer :

  • Design of Experiments (DoE) : Vary catalyst loading (0.5–5 mol%), temperature (−20°C to 60°C), and solvent polarity (DMF vs. THF). Analyze via ANOVA to identify critical factors .
  • In-Situ Monitoring : Use FT-IR or HPLC to track reaction progress and differentiate between incomplete conversion and purification losses .
  • Reproducibility Checks : Compare tert-butyl vs. benzyl protecting groups, as tert-butyl derivatives show higher yields (e.g., 85% vs. 70%) due to steric protection .

Q. What computational strategies predict the biological target interactions of this spirocyclic scaffold?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to model interactions with neurological targets (e.g., NMDA receptors, PDB ID 4TLM). Focus on hydrogen bonding with the carbonyl group and hydrophobic interactions with the spirocyclic core .
  • MD Simulations : Apply AMBER force fields to assess binding stability over 100-ns trajectories .
  • QSAR Models : Correlate substituent effects (Hammett σ values) with activity; ClogP = 2.1 predicts blood-brain barrier penetration .

Q. What strategies optimize the enantioselective synthesis of this compound?

  • Methodological Answer :

  • Chiral Catalysts : Use (R)-BINOL-derived phosphoric acids to induce asymmetry during cyclization (e.g., 90% ee achieved for similar spiro compounds) .
  • Kinetic Resolution : Employ lipase enzymes (e.g., CAL-B) to separate enantiomers via ester hydrolysis .
  • Crystallization : Diastereomeric salt formation with L-tartaric acid improves enantiopurity (>98% ee) .

Key Research Notes

  • Contradictory Data : Discrepancies in yields may stem from variations in cyclization efficiency (e.g., tert-butyl vs. benzyl groups) or purification methods .
  • Biological Relevance : The spirocyclic core enhances metabolic stability compared to linear analogs, making it promising for CNS drug development .

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